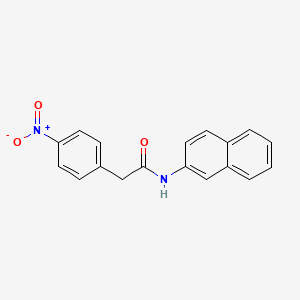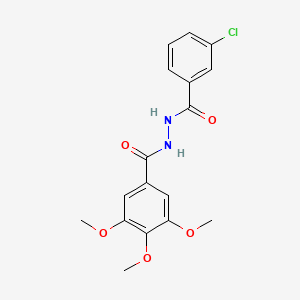
2-(2-bromo-4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide
Overview
Description
2-(2-bromo-4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide, also known as BMDFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in the target organism. In cancer cells, 2-(2-bromo-4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in epigenetic regulation. In insects, 2-(2-bromo-4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide has been found to disrupt the function of nicotinic acetylcholine receptors, which are essential for proper nerve function.
Biochemical and Physiological Effects:
2-(2-bromo-4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(2-bromo-4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide has been found to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and proliferation of cancer cells. In animal models, 2-(2-bromo-4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide has been shown to reduce inflammation and improve insulin sensitivity. Additionally, 2-(2-bromo-4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide has been found to have insecticidal effects, leading to paralysis and death of the target insects.
Advantages and Limitations for Lab Experiments
2-(2-bromo-4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, 2-(2-bromo-4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide has some limitations, including its low solubility in water and its potential toxicity to non-target organisms. These limitations should be taken into consideration when designing experiments involving 2-(2-bromo-4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide.
Future Directions
There are several future directions for research involving 2-(2-bromo-4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide. One potential application is its use as an anti-cancer agent, as further studies are needed to determine its efficacy and safety in vivo. 2-(2-bromo-4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide could also be investigated for its potential use as an insecticide, as it has shown promising results in vitro. Additionally, 2-(2-bromo-4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide could be studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action and potential applications of 2-(2-bromo-4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide.
Conclusion:
In conclusion, 2-(2-bromo-4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide is a chemical compound with potential applications in various scientific fields. Its synthesis method has been optimized to produce high yields of high purity 2-(2-bromo-4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide. 2-(2-bromo-4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and insecticide. Its mechanism of action involves the inhibition of certain enzymes and proteins in the target organism. 2-(2-bromo-4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide has several biochemical and physiological effects, including inducing cell cycle arrest and apoptosis in cancer cells, reducing inflammation, and causing insect paralysis and death. 2-(2-bromo-4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide has advantages and limitations for lab experiments, and further research is needed to fully understand its potential applications.
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, 2-(2-bromo-4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide has been investigated for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. 2-(2-bromo-4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide has also been studied for its potential use as an insecticide, as it has been found to be effective against several insect species.
properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF2NO2/c1-9-2-5-14(11(16)6-9)21-8-15(20)19-13-4-3-10(17)7-12(13)18/h2-7H,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYSMIXBRRBBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(4-bromo-3-methylphenoxy)acetyl]-4-tert-butylbenzohydrazide](/img/structure/B3743309.png)
![N'-[(4-bromophenyl)sulfonyl]benzohydrazide](/img/structure/B3743324.png)

![3-chloro-N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide](/img/structure/B3743329.png)



![N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]-2-hydroxybenzohydrazide](/img/structure/B3743355.png)
![N'-[(4-bromo-3-methylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B3743356.png)


![2-(4-chlorophenoxy)-N'-[(4-nitrophenyl)acetyl]acetohydrazide](/img/structure/B3743374.png)
![3-bromo-N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide](/img/structure/B3743380.png)
